cis-3-Hexenyl benzoate

Vue d'ensemble

Description

cis-3-Hexenyl benzoate: is an organic compound known for its pleasant green, woody, and floral aroma. It is commonly used in the fragrance and flavor industry to impart a fresh, green note to various products. The compound is naturally found in tea and witch hazel leaf oil .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl benzoate is typically synthesized through the esterification of cis-3-Hexenol with benzoic acid or benzoyl chloride . The reaction involves the combination of these reactants in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to form the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: cis-3-Hexenyl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can react with oxidizing agents such as ozone or hydroxyl radicals under atmospheric conditions.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur with nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and other oxygenated products.

Reduction: Reduction can yield cis-3-Hexenol and benzoic acid.

Substitution: Substitution reactions can produce various esters depending on the nucleophile used.

Applications De Recherche Scientifique

cis-3-Hexenyl benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: The compound is studied for its role in plant signaling and defense mechanisms.

Medicine: Research explores its potential therapeutic effects and its use in drug delivery systems.

Mécanisme D'action

The mechanism by which cis-3-Hexenyl benzoate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it can activate signaling pathways related to plant defense responses by interacting with specific molecular targets .

Comparaison Avec Des Composés Similaires

- cis-3-Hexenyl acetate

- cis-3-Hexenyl butyrate

- cis-3-Hexenyl isobutyrate

- cis-3-Hexenyl salicylate

Comparison: cis-3-Hexenyl benzoate is unique due to its specific ester linkage with benzoic acid, which imparts a distinct green, woody, and floral aroma. Compared to similar compounds like cis-3-Hexenyl acetate and cis-3-Hexenyl butyrate, it has a more complex and longer-lasting scent profile .

Propriétés

IUPAC Name |

hex-3-enyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOXBEHFBZOJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047555 | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72200-74-9, 25152-85-6 | |

| Record name | 3-Hexenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72200-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of cis-3-Hexenyl benzoate?

A1: this compound is a naturally occurring compound found in various plants. It has been identified as a significant component in the essential oil of Salvia blepharophylla [], Kolkwitzia amabilis [], and Postia puberula [], an endemic species from Iran. Additionally, it contributes to the characteristic aroma of black tea [, ] and is notably enhanced in green tea when specific fertilizers are used [].

Q2: How does the choice of distillation method impact the yield and composition of this compound in essential oils?

A2: Research on Teucrium chamaedrys demonstrated that the yield of this compound, along with the overall essential oil profile, varied significantly depending on the distillation method employed []. While water distillation (Clevenger) yielded lower overall oil content, water & steam distillation (Kyzer & Long) and steam distillation resulted in higher yields of specific compounds, including this compound, at different concentrations depending on the geographical location of the plant.

Q3: What role does this compound play in the flavor and aroma profile of beverages like tea?

A3: this compound is recognized as a key contributor to the aroma profile of both black tea [, ] and green tea []. Its presence, alongside other volatile compounds, contributes to the complex sensory experience associated with these beverages. Interestingly, the use of specific fertilizers can enhance the concentration of this compound in green tea [], impacting its overall aroma.

Q4: Are there any known applications of this compound beyond its natural occurrence?

A4: While this compound is primarily known for its presence in essential oils and contribution to aroma profiles, its potential applications extend beyond these areas. Research suggests that it may have a role in attracting pollinators to certain plants []. Further investigations are necessary to fully explore its potential uses in various fields.

Q5: What are the primary analytical techniques used to identify and quantify this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of this compound in various matrices, including essential oils and plant extracts [, , , , ]. This technique allows for the separation and detection of individual volatile compounds within complex mixtures.

Q6: Does the geographical origin of a plant impact the presence and concentration of this compound?

A6: Yes, the geographical origin can significantly influence the chemical composition of essential oils, including the presence and concentration of this compound. Studies on Teucrium chamaedrys [] demonstrated variations in essential oil composition, including this compound, when comparing plants collected from different locations. Factors such as climate, soil conditions, and altitude can contribute to these variations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

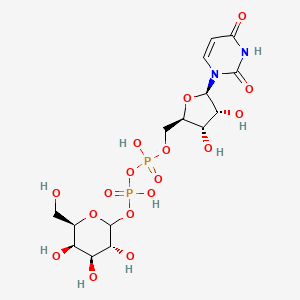

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)

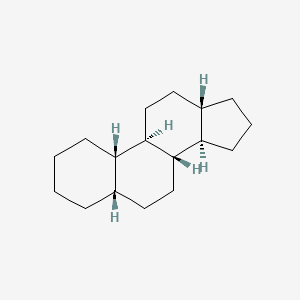

![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)

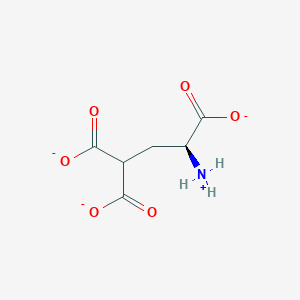

![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)